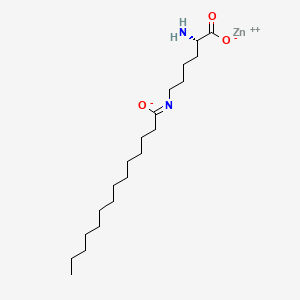

Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate

Description

Contextualizing Advanced Zinc Coordination Complexes in Biological Systems Research

Zinc is an essential trace element vital for a myriad of biological processes. mdpi.commdpi.com Its significance stems from its role as a structural component or catalytic cofactor in approximately 300 enzymes and numerous proteins. mdpi.comnih.gov Unlike other transition metals, the zinc(2+) ion (Zn²⁺) has a filled d-orbital (d¹⁰), which means it is not subject to redox processes under biological conditions and lacks ligand field stabilization energy. numberanalytics.comnih.gov This electronic configuration allows zinc to adopt flexible coordination geometries, most commonly tetrahedral, but also trigonal bipyramidal and octahedral, with coordination numbers of 4, 5, and 6. mdpi.comnumberanalytics.comnih.gov This versatility enables it to bind to a wide variety of ligands, particularly those with nitrogen, oxygen, or sulfur donor atoms, such as the amino acid residues histidine, glutamate, aspartate, and cysteine. numberanalytics.comnih.gov

In biomedical research, there is a growing interest in designing synthetic zinc coordination complexes that can serve as therapeutic agents. nih.gov Researchers are exploring these complexes for various applications, including as antimicrobial, anti-inflammatory, and antitumor agents. nih.govnih.gov The stability and reactivity of these complexes can be fine-tuned by the choice of ligands, making zinc a promising metal center for the development of new metal-based drugs. mdpi.com

| Property | Description | Common Examples in Biology |

| Electronic Configuration | d¹⁰ | Not redox-active, stable +2 oxidation state. nih.gov |

| Coordination Geometry | Flexible; commonly Tetrahedral, Octahedral, Trigonal Bipyramidal. mdpi.comnumberanalytics.com | Zinc fingers (tetrahedral), Carbonic anhydrase (tetrahedral). numberanalytics.com |

| Preferred Ligand Atoms | Nitrogen (N), Oxygen (O), Sulfur (S). nih.gov | Histidine (N), Glutamate/Aspartate (O), Cysteine (S). numberanalytics.comnih.gov |

| Biological Roles | Catalytic cofactor, Structural stabilization of proteins. nih.govchinesechemsoc.org | Alcohol dehydrogenase, DNA-binding proteins. nih.gov |

Significance of Modified Amino Acid Ligands in Enhancing Metal-Biological Interactions

While the 20 proteinogenic amino acids provide a natural toolkit for metal binding in proteins, the use of noncanonical or modified amino acids as ligands can bestow unique and enhanced properties upon metal complexes. chimia.ch Post-translational modifications and synthetic alterations can create superior metal-binding capabilities compared to those of standard amino acids. chimia.ch These modifications can increase the affinity and selectivity for a specific metal ion, leading to more stable and effective complexes. chimia.chrsc.org

The transformation of an amino acid's functional groups, for instance, can improve complex formation. mdpi.com By introducing new functional groups or altering the steric and electronic properties of the amino acid, researchers can design ligands that create highly specific coordination environments. rsc.org This strategy is a growing area of interest for developing novel metal-binding peptides and peptidomimetics with functions that natural proteins cannot achieve. rsc.org

| Ligand Type | Characteristics | Impact on Metal Complex |

| Canonical Amino Acids | Standard 20 amino acids found in proteins. chimia.ch | Form the basis of natural metalloprotein binding sites. chimia.ch |

| Modified Amino Acids | Synthetically altered or post-translationally modified amino acids. chimia.chmdpi.com | Can enhance metal affinity, selectivity, and complex stability; introduces novel functionalities. chimia.chrsc.org |

Rationale for Investigating Zinc(2+) N6-(1-oxotetradecyl)-L-Lysinate

The investigation into this compound is driven by a design strategy that combines the beneficial properties of its three core components to create a compound with potential synergistic advantages.

Zinc(2+) Ion : As the central metal ion, zinc is chosen for its essential biological role and flexible coordination chemistry. mdpi.comnumberanalytics.com Its character as a strong Lewis acid allows it to participate in catalytic functions, while its biocompatibility makes it an attractive component for therapeutic development. nih.govresearchgate.net

N6-Acylated L-Lysine Ligand : The ligand is derived from L-lysine, an essential amino acid. The modification occurs at the N6 (or Nε) position of the lysine (B10760008) side chain. nih.govnih.gov This acylation transforms the lysine into a custom chelating agent. The primary alpha-amino group and the carboxyl group remain available to coordinate with the zinc ion, forming a stable five-membered chelate ring, a common feature in zinc-amino acid complexes. nih.gov

The overarching rationale is that by combining the established biological activity of zinc with a lipophilic amino acid-based ligand, the resulting complex may exhibit improved bioavailability and targeted action compared to simple inorganic zinc salts or the individual components alone.

| Component | Chemical Identity | Putative Function in the Complex |

| Zinc(2+) | Divalent Zinc Cation | The bioactive metal center, providing catalytic or structural function. nih.gov |

| L-Lysine Backbone | Amino Acid | Forms a stable chelate with the zinc ion via its alpha-amino and carboxyl groups. nih.gov |

| N6-(1-oxotetradecyl) | Myristoyl Fatty Acyl Chain | Introduces lipophilicity, potentially enhancing membrane interaction and bioavailability. nih.gov |

Overview of Current Research Trajectories for Zinc-Amino Acid Fatty Acyl Complexes

While specific research on this compound is not widely published, the broader field of zinc-amino acid and zinc-fatty acid complexes is an active area of investigation. Research into zinc-amino acid complexes has demonstrated their potential as antimicrobial agents, with some showing higher activity than commonly used dermatological standards. nih.gov Studies also show that the absorption of zinc can be increased by the presence of amino acids and chelating peptides. mdpi.com

Furthermore, the interplay between zinc and fatty acids is a critical aspect of metabolism and cellular signaling. mdpi.com For example, the ability of human serum albumin to bind and transport zinc can be significantly affected by the presence of non-esterified fatty acids. rsc.org Research on zinc-containing proteins that bind fatty acids, such as zinc-α2-glycoprotein, highlights the biological importance of these interactions in regulating body fat. nih.gov The development of complexes that merge these three components—zinc, amino acids, and fatty acids—represents a logical next step, aiming to create metallo-compounds with tailored properties for specific biological targets. These efforts are part of a larger trend in bioinorganic chemistry to design more effective and selective metal-based therapeutics. mdpi.com

Structure

2D Structure

Properties

CAS No. |

61745-60-6 |

|---|---|

Molecular Formula |

C20H38N2O3Zn |

Molecular Weight |

419.9 g/mol |

IUPAC Name |

zinc;(2S)-2-amino-6-(1-oxidotetradecylideneamino)hexanoate |

InChI |

InChI=1S/C20H40N2O3.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-16-19(23)22-17-14-13-15-18(21)20(24)25;/h18H,2-17,21H2,1H3,(H,22,23)(H,24,25);/q;+2/p-2/t18-;/m0./s1 |

InChI Key |

VSVLOWJYJCGNFJ-FERBBOLQSA-L |

Isomeric SMILES |

CCCCCCCCCCCCCC(=NCCCC[C@@H](C(=O)[O-])N)[O-].[Zn+2] |

Canonical SMILES |

CCCCCCCCCCCCCC(=NCCCCC(C(=O)[O-])N)[O-].[Zn+2] |

Origin of Product |

United States |

Structural Elucidation and Ligand Design Principles for Zinc 2+ N6 1 Oxotetradecyl L Lysinate

Coordination Chemistry of Zinc(II) with Modified L-Lysine Ligands

The Zn(II) ion, with its d¹⁰ electronic configuration, lacks ligand field stabilization energy, which results in flexible coordination geometries, typically tetrahedral, trigonal bipyramidal, or octahedral, depending on the steric and electronic properties of the ligands. acs.org The coordination environment in Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate is dictated by the N6-acylated lysinate ligand, which offers multiple potential donor atoms for binding.

The N6-(1-oxotetradecyl)-L-lysinate ligand possesses three potential coordination sites: the α-amino group, the carboxylate group, and the amide group at the N6 position. The most common and stable binding mode for α-amino acids with zinc(II) is a bidentate chelation involving the nitrogen of the α-amino group and one oxygen of the carboxylate group, forming a stable five-membered ring. researchgate.net This is the anticipated primary binding mode for the lysinate moiety.

However, the presence of the ε-amino group (acylated in this case) on the lysine (B10760008) side chain introduces additional possibilities. Studies on zinc-lysine ternary complexes have shown that the ε-amino group can participate in coordination, leading to higher coordination numbers for the zinc ion. researchgate.net While the nitrogen of the N6-amide is a much weaker Lewis base than a primary amine, its oxygen atom could potentially coordinate to the zinc center. This could lead to several structural motifs, including a tridentate chelation on a single monomer or the formation of polynuclear structures where the ligand bridges two or more zinc ions.

Table 1: Potential Binding Modes of the N6-(1-oxotetradecyl)-L-lysinate Ligand to Zn(II) (Note: This table is illustrative, based on known coordination chemistry principles.)

| Binding Mode | Coordinating Atoms | Resulting Structure | Plausibility |

| Bidentate Chelate | α-Amino (N), Carboxylate (O) | Monomeric, 5-membered ring | High |

| Tridentate Chelate | α-Amino (N), Carboxylate (O), N6-Amide (O) | Monomeric, strained multi-ring system | Low to Moderate |

| Bidentate + Bridging | α-Amino (N), Carboxylate (O) chelate one Zn; N6-Amide (O) bridges to another Zn | Dimeric or Polymeric | Moderate |

The chelation specificity is high for the α-amino and carboxylate groups due to the pre-organization of these groups, which favors the formation of a stable chelate ring. The involvement of the acyl group's oxygen is less certain and would depend on factors like stoichiometry and solvent environment.

The 1-oxotetradecyl (myristoyl) group is a long, saturated C14 fatty acid chain. Due to its length, flexibility, and non-polar nature, it is not expected to directly coordinate with the zinc(II) ion. Its influence on the coordination geometry is primarily steric and environmental.

Steric Hindrance: The bulky acyl chain can sterically hinder the approach of other ligands or solvent molecules to the zinc center, potentially favoring a lower coordination number (e.g., tetrahedral) over a higher one (e.g., octahedral).

Solubility and Aggregation: The lipophilic nature of the myristoyl chain imparts amphiphilic character to the complex. In aqueous media, this could lead to the formation of micelles or other aggregates, where the coordination environment of the zinc could differ significantly from that in a non-polar solvent or the solid state.

The coordination bond lengths are a key indicator of the metal-ligand interaction. Based on studies of similar zinc-amino acid complexes, the expected bond lengths can be estimated. acs.orgnih.gov

Table 2: Typical Coordination Bond Lengths in Zinc-Amino Acid Complexes (Data derived from experimental and theoretical studies of related complexes)

| Bond | Typical Length (Å) | Reference |

| Zn-N (amine) | 2.05 - 2.15 | acs.orgnih.gov |

| Zn-O (carboxylate) | 1.95 - 2.10 | acs.orgnih.gov |

Conformational Analysis and Molecular Dynamics of the Complex

The significant flexibility of both the lysine side chain and the attached 14-carbon acyl chain means that this compound does not exist as a single static structure but rather as a dynamic ensemble of conformations. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools to explore this landscape.

MD simulations can provide atomic-level insights into:

The preferred conformations of the acyl chain and the lysine backbone.

The stability of different coordination geometries and binding modes in solution.

The structure and dynamics of the solvent shell around the complex.

The energetics of the complex's internal motions.

Modeling metalloproteins and metal complexes with classical MD force fields presents a challenge, as standard force fields often fail to accurately represent the directional and geometric constraints of metal coordination bonds. To overcome this, specialized techniques are often employed. The cationic dummy atom model , for instance, uses virtual particles to enforce the correct tetrahedral or octahedral geometry around the zinc ion during the simulation, preventing geometric collapse and providing a more realistic dynamic picture. nih.gov

Table 3: Example Parameters for a Molecular Dynamics (MD) Simulation Protocol (Note: This table outlines a hypothetical but standard approach for simulating the target complex.)

| Parameter | Description / Value | Rationale |

| Force Field | AMBER, CHARMM with Cationic Dummy Atom Model for Zn(II) | Standard for biomolecules; dummy atom model ensures correct coordination geometry. nih.govnih.gov |

| Water Model | TIP3P or SPC/E | Standard explicit water models for simulating aqueous solution. |

| System Setup | One complex molecule in a cubic box of water with counter-ions | Simulates behavior in a dilute aqueous environment. |

| Simulation Time | >100 nanoseconds | Sufficient time to sample significant conformational changes of the flexible acyl chain. |

| Analysis | RMSD, RMSF, Radial Distribution Functions, Hydrogen Bonds | To quantify structural stability, atomic flexibility, solvation structure, and key interactions. |

Theoretical Frameworks for Ligand-Metal Interactions in Zinc(II) Complexes

To gain a deeper understanding of the electronic structure and the nature of the bonding between the zinc ion and the lysinate ligand, quantum mechanical methods are indispensable. Density Functional Theory (DFT) is the most widely used and effective theoretical framework for this purpose. nih.gov

DFT calculations allow for the precise determination of:

Optimized molecular geometries and bond lengths/angles.

Binding energies between the metal and the ligand.

Vibrational frequencies, which can be compared with experimental IR and Raman spectra.

Electronic properties such as charge distribution (e.g., via Mulliken population analysis or Natural Bond Orbital analysis) and molecular orbital energies (HOMO/LUMO).

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Recent studies on zinc-amino acid complexes have systematically evaluated various DFT protocols. nih.govrsc.orgrsc.orgresearchgate.net These studies have shown that meta-hybrid GGA functionals like the M06 family (M06, M06-L) often provide results in excellent agreement with experimental crystallographic and spectroscopic data. nih.govresearchgate.net For the atoms, a triple-zeta quality basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for accurate results. nih.gov

Table 4: Comparison of DFT Functionals for Calculating Geometry of Zinc-Amino Acid Complexes (Based on data from Aktaş et al., 2024 for Zn(Gly)₂ and Zn(Met)₂)

| DFT Functional | Basis Set | Performance Characteristic |

| M06 / M06-L | 6-311++G(d,p) | Smallest computational errors for bond lengths compared to X-ray data. nih.govrsc.org |

| PBEPBE | 6-311++G(d,p) | Also provides bond lengths close to experimental values. nih.govrsc.org |

| B3LYP | 6-311++G(d,p) | A commonly used functional, though may be slightly less accurate for this specific application. nih.gov |

By applying these robust theoretical frameworks, one can build a comprehensive and scientifically accurate model of the this compound complex, predicting its structure, stability, and electronic properties in the absence of direct experimental data. This synergy of established coordination chemistry principles and advanced computational methods provides a powerful pathway for structural elucidation.

Synthetic Methodologies for Zinc 2+ N6 1 Oxotetradecyl L Lysinate and Analogous Complexes

Strategies for N6-Acylation of L-Lysine

The foundational step in synthesizing the target complex is the creation of the N6-acylated lysine (B10760008) ligand. This involves attaching a 1-oxotetradecyl group (commonly known as a myristoyl group) to the ε-amino (N6) group of an L-lysine molecule. The selectivity of this acylation is critical, as L-lysine possesses two amino groups: the α-amino (N2) group at the chiral center and the ε-amino group at the terminus of the side chain. Both enzymatic and chemical methods can be employed to achieve this specific functionalization.

Enzymatic Acylation Approaches for Selective Lysine Functionalization

Enzymatic methods offer a highly specific and environmentally benign route for the N6-acylation of L-lysine. These approaches leverage the inherent selectivity of enzymes to catalyze reactions under mild conditions, often avoiding the need for complex protection and deprotection steps common in traditional chemical synthesis.

One promising enzymatic approach involves the use of aminoacylases. Certain aminoacylases have been shown to act on L-lysine and a carboxylic acid, such as myristic acid, to produce the corresponding Nε-acyl-L-lysine. google.com This method is lauded for its specificity and efficiency under gentle reaction conditions. google.com The process typically involves reacting L-lysine with myristic acid in the presence of the enzyme, potentially within a microbial fermentation system or using an isolated and purified enzyme. google.com

Lipases are another class of enzymes capable of catalyzing this transformation. While typically known for ester hydrolysis and synthesis, lipases can also facilitate amide bond formation between the ε-amino group of lysine and a fatty acid or its activated ester. The reaction conditions, such as the solvent system (often non-aqueous or biphasic to favor synthesis over hydrolysis) and the source of the lipase, are critical parameters that influence reaction efficiency and selectivity.

Although not yet applied specifically to N6-(1-oxotetradecyl)-L-lysine, research into lysine fatty acylation in biological contexts reveals the existence of specific enzymes that could be harnessed for synthesis. For instance, studies have identified enzymes that catalyze the myristoylation of internal lysine residues in proteins, a process that could potentially be adapted for the in vitro synthesis of the desired ligand. nih.govresearchgate.net

Zinc(II) Coordination Chemistry in Complex Formation

Once the N6-(1-oxotetradecyl)-L-lysinate ligand has been synthesized and purified, the next stage is its complexation with a zinc(II) ion. Zinc(II) readily forms complexes with amino acids, typically acting as a Lewis acid and accepting electron pairs from donor atoms on the ligand. researchgate.net

Solution-Phase Synthesis of Zinc-Amino Acid Complexes

The formation of Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate is generally carried out in a solution phase. The synthesis involves dissolving the N6-acylated lysine ligand and a suitable zinc salt, such as zinc chloride or zinc acetate (B1210297), in an appropriate solvent. nih.govgoogle.com The choice of solvent may depend on the solubility of the reactants; aqueous solutions, alcohols (like methanol (B129727) or ethanol), or mixtures thereof are commonly used. nih.govias.ac.in

Several methods can be employed for the synthesis. One approach involves reacting the ligand with an aqueous suspension of zinc hydroxide (B78521), which is often freshly prepared by reacting a zinc salt with a base like sodium hydroxide. nih.gov Another method involves reacting a sodium salt of the amino acid ligand with zinc chloride in water. nih.gov The goal of these methods is often to produce a final complex free of counter-ions like chloride, which can be skin irritants. nih.gov The pH of the solution is a critical parameter, as it influences the protonation state of the ligand's amino and carboxyl groups, thereby affecting its coordination ability. The complex typically precipitates from the solution upon formation or can be isolated by evaporating the solvent or by adding an anti-solvent. ias.ac.ingoogle.com

Considerations for Metal Ion Incorporation and Stoichiometry

The stoichiometry of the final complex is a crucial consideration. In complexes with bidentate amino acids, zinc(II) commonly forms a tetrahedral or octahedral coordination geometry. For this compound, the ligand is expected to coordinate to the zinc ion through the nitrogen atom of the α-amino group and one oxygen atom of the deprotonated α-carboxyl group, forming a stable five-membered chelate ring. nih.gov

The most common stoichiometry for such complexes is a 2:1 ligand-to-metal ratio, resulting in a general formula of [Zn(Ligand)₂]. nih.gov This forms a neutral complex where the 2+ charge of the zinc ion is balanced by the two negatively charged carboxylate groups of the ligands. To achieve this, the molar ratio of the zinc salt to the ligand is carefully controlled during the synthesis, typically by reacting them in a 1:2 ratio. nih.govgoogle.comgoogle.com In some cases, depending on the reaction conditions and the specific zinc salt used, other species might form, such as [Zn(Ligand)₂Cl]⁺Cl⁻, where a chloride ion also coordinates to the metal center. google.comgoogle.com

Purification and Advanced Characterization of Synthesized Complexes

After synthesis, the crude product must be purified and thoroughly characterized to confirm its identity, purity, and structure.

Purification: The primary method for purifying the solid complex is recrystallization. This technique involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, leading to the formation of pure crystals. A mixture of methanol and ethyl acetate has been noted as a potential solvent system for related complexes. ias.ac.in Washing the isolated solid with appropriate solvents helps remove any unreacted starting materials or byproducts. The purity of the compound can be checked using techniques like Thin-Layer Chromatography (TLC). ias.ac.in

Advanced Characterization: A suite of analytical techniques is employed to elucidate the structure and properties of the synthesized complex. researchgate.net

Elemental Analysis: This provides the empirical formula of the complex by determining the mass percentages of carbon, hydrogen, nitrogen, and zinc, confirming the 2:1 ligand-to-metal stoichiometry. ias.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present and to confirm coordination. researchgate.netnumberanalytics.com Key vibrational bands for the N-H, C=O (amide and carboxylate), and C-N groups are analyzed. A shift in the stretching frequency of the carboxylate group (COO⁻) upon complexation compared to the free ligand is a strong indicator of its coordination to the zinc ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the organic ligand within the complex. numberanalytics.comacs.org The spectra provide information on the chemical environment of each proton and carbon atom. numberanalytics.com Upon coordination to the diamagnetic Zn²⁺ ion, shifts in the signals of the protons and carbons near the coordination sites (the α-amino and α-carboxylate groups) are expected. nih.gov

Mass Spectrometry (MS): This technique determines the molecular weight of the complex, providing definitive evidence of its composition.

The table below summarizes the expected characterization data for this compound.

Table 1: Summary of Analytical Techniques for Characterization

| Technique | Purpose | Expected Observations |

|---|---|---|

| Elemental Analysis | Confirms the elemental composition and stoichiometry of the complex. | Experimental percentages of C, H, N, and Zn match the calculated values for the C₄₀H₇₈N₄O₆Zn formula. |

| FT-IR Spectroscopy | Identifies functional groups and confirms metal-ligand bond formation. | Presence of N-H, C-H, and amide C=O stretches. Shift in the asymmetric and symmetric stretching frequencies of the COO⁻ group compared to the free ligand, indicating coordination to the zinc ion. |

| ¹H NMR Spectroscopy | Elucidates the proton framework of the organic ligand. | Signals corresponding to the aliphatic chain of the myristoyl group, the lysine backbone, and the N-H protons. Shifts in the α-CH and α-NH₂ protons upon complexation. |

| ¹³C NMR Spectroscopy | Elucidates the carbon framework of the organic ligand. | Resonances for all carbon atoms in the complex. A significant shift in the C=O signal of the carboxylate group upon coordination. |

| Mass Spectrometry | Determines the molecular mass of the complex. | A molecular ion peak corresponding to the mass of the [Zn(C₂₀H₃₉N₂O₃)₂] complex. |

| X-ray Crystallography | Provides the definitive 3D structure of the complex in the solid state. | Determines the coordination geometry (e.g., tetrahedral or octahedral), bond lengths (e.g., Zn-O, Zn-N), and intermolecular interactions. |

Rational Design for Scalable and Reproducible Synthesis Protocols

The industrial-scale production of well-defined, pure, and stable metallo-organic complexes such as this compound necessitates a rational design approach to its synthesis. This approach moves beyond simple laboratory-scale preparations to establish robust, efficient, and economically viable manufacturing processes. Key considerations in the rational design for scalable synthesis include reaction efficiency, atom economy, ease of purification, reproducibility, and the use of readily available and cost-effective starting materials.

A critical aspect of designing a scalable synthesis is the strategic selection of reaction pathways that are amenable to large-scale implementation. For a complex like this compound, the synthesis can be logically divided into two primary stages: the selective N-acylation of the L-lysine moiety and the subsequent complexation with a zinc(II) source.

Stage 1: Selective N6-Acylation of L-Lysine

The selective acylation of the ε-amino group (N6) of L-lysine in the presence of the α-amino group is a pivotal step. A common strategy to achieve this selectivity involves the use of protecting groups for the α-amino and carboxyl functionalities of L-lysine. However, for a scalable and cost-effective process, a more direct method is preferable. One such approach involves the careful control of reaction pH. The α-amino group is significantly more acidic than the ε-amino group, allowing for selective deprotonation and subsequent acylation of the N6 position under specific pH conditions.

An alternative and often more efficient method for selective N-acylation on a large scale is the use of a copper(II)-lysine complex. The copper(II) ion forms a stable chelate with the α-amino and carboxyl groups of L-lysine, effectively protecting them and leaving the ε-amino group available for reaction with the acylating agent, such as myristoyl chloride or an activated myristic acid derivative. Following the acylation, the copper can be removed, typically by precipitation as a sulfide (B99878) or by treatment with a stronger chelating agent, to yield the N6-acylated lysine.

Stage 2: Complexation with Zinc(II)

The second stage involves the complexation of the synthesized N6-(1-oxotetradecyl)-L-lysinate with a suitable zinc(II) salt. The choice of the zinc source is critical for a scalable process. While zinc chloride is a common laboratory reagent, for industrial applications, zinc oxide or zinc acetate are often preferred due to their lower cost and the generation of more benign byproducts (water or acetic acid, respectively). psecommunity.org

The reaction is typically carried out in an aqueous or aqueous-alcoholic medium. The pH of the reaction mixture is a crucial parameter that influences the coordination of the zinc ion and the stability of the resulting complex. For amino acid chelates, the reaction is often performed under conditions where the carboxyl group is deprotonated to facilitate coordination with the metal ion. google.comgoogle.com The stoichiometry of the reactants, reaction temperature, and reaction time are all critical parameters that must be optimized to ensure high yield and purity of the final product.

Process Optimization and Control for Scalability

For a synthesis protocol to be considered scalable and reproducible, it must be well-characterized and controlled. This involves a detailed study of the reaction kinetics and thermodynamics to understand the influence of various parameters on the reaction outcome.

A key challenge in scaling up the synthesis of metal-amino acid complexes is controlling the crystallization or precipitation of the final product to obtain a consistent particle size and morphology, which can impact its physical properties and performance. Methods such as controlled cooling, anti-solvent addition, and seeding can be employed to manage the crystallization process. psecommunity.org

The following data tables outline key parameters and potential optimization strategies for the scalable synthesis of this compound.

Table 1: Key Parameters for Scalable N6-Acylation of L-Lysine

| Parameter | Method 1: pH Controlled Acylation | Method 2: Copper(II) Chelate Protection | Rationale for Scalability |

| Lysine Source | L-Lysine Monohydrochloride | L-Lysine | Readily available and cost-effective raw materials. |

| Acylating Agent | Myristoyl Chloride | Myristic Anhydride | Choice depends on reactivity, cost, and byproduct handling. |

| Solvent System | Aqueous/Organic Co-solvent | Water | Minimizes the use of volatile organic compounds (VOCs). |

| pH Control | 8.5 - 9.5 | Not the primary control | Selective deprotonation of the N6-amino group. |

| Temperature | 0 - 10 °C | 25 - 40 °C | Control of reaction rate and minimization of side reactions. |

| Purification | pH adjustment and extraction | Copper removal (e.g., H₂S) | Simplified workup procedures reduce process time and cost. |

Table 2: Key Parameters for Scalable Zinc(II) Complexation

| Parameter | Proposed Value/Range | Rationale for Scalability and Reproducibility |

| N6-Acyl-Lysine Source | Purified N6-(1-oxotetradecyl)-L-lysinate | High purity of the ligand is crucial for a well-defined final product. |

| Zinc(II) Source | Zinc Oxide or Zinc Acetate | Cost-effective and generates environmentally benign byproducts. psecommunity.org |

| Solvent | Water or Ethanol/Water mixture | Green solvents are preferred for industrial processes. |

| Molar Ratio (Ligand:Zn) | 2:1 | To favor the formation of the desired bis-ligand complex. |

| pH | 6.0 - 7.5 | Optimal for carboxylate coordination and complex stability. google.com |

| Temperature | 40 - 60 °C | Balances reaction rate with potential for thermal degradation. |

| Reaction Time | 2 - 6 hours | Optimized to ensure complete reaction without byproduct formation. |

| Isolation Method | Controlled Crystallization / Spray Drying | Ensures consistent product form and facilitates handling. googleapis.com |

Detailed Research Findings

Research into the synthesis of metal-amino acid complexes has highlighted several key findings that inform the rational design of scalable protocols. The synthesis of zinc(II) complexes with various amino acids has been achieved by reacting the amino acid with zinc hydroxide or a sodium salt of the amino acid with zinc chloride in an aqueous medium to avoid counter-ions in the final product. googleapis.com For industrial applications, reacting a metal carbonate with an acidic amino acid in an aqueous solution has been proposed as a method to produce electrically neutral chelates free of interfering ions. google.comgoogle.com

Furthermore, the synthesis of silver(I) N-acetylmethioninates demonstrated that the presence of an N-acyl group can prevent the typical chelate formation involving the α-amino group, which could be a relevant consideration in the coordination chemistry of N6-acylated lysine. nih.gov The development of scalable systems for producing non-canonical amino acids and their derivatives is an active area of research, with a focus on improving efficiency and reducing the need for extensive purification steps.

Mechanisms of Action at the Cellular and Molecular Levels

Interactions with Biological Membranes and Lipid Bilayers

The initial interaction of any substance with a cell occurs at the plasma membrane, a selectively permeable lipid bilayer. The chemical nature of Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate, particularly its fatty acid component, strongly suggests that its primary interactions are with these biological membranes.

The 1-oxotetradecyl group, a saturated 14-carbon fatty acid also known as myristate, imparts a significant lipophilic (fat-loving) character to the entire complex. This fatty acyl chain is the primary anchor for the molecule's association with the lipid bilayer of cellular membranes.

N-acyl amino acids, the class of molecules to which the ligand N6-(1-oxotetradecyl)-L-lysinate belongs, are recognized as endogenous signaling molecules. mdpi.com Their fatty acid tail allows them to insert into the hydrophobic core of the cell membrane. This insertion can alter local membrane properties, such as fluidity and lipid packing, which in turn can influence the function of membrane-embedded proteins like receptors and channels. nih.gov

While charged amino acids like lysine (B10760008) generally have a high barrier to passive diffusion across a lipid membrane, the acylation with a long fatty acid chain can fundamentally change this dynamic. nih.gov The lipophilic tail can facilitate the partitioning of the entire zinc complex into the membrane, effectively increasing its local concentration at the cell surface and potentially enabling its passage into the cell.

The transport of zinc across the cell membrane is a critical, highly regulated process. While free zinc ions are typically transported by specific protein families, the lipophilic nature of this compound suggests it may utilize alternative or modified transport pathways.

Studies on other lipophilic zinc complexes have shown that they can enhance zinc absorption. researchgate.net It is plausible that this complex could facilitate zinc entry into the cell through a few potential mechanisms:

Passive Diffusion: The entire lipophilic complex might be capable of passive diffusion directly across the lipid bilayer, "smuggling" the zinc ion into the cytoplasm. This pathway would bypass the conventional zinc transporter proteins. researchgate.net

Membrane Fusion/Endocytosis: The compound could induce changes in membrane curvature or stability, promoting uptake through endocytic pathways (where the membrane engulfs the substance).

Interaction with Transporters: The complex might interact with existing transporters, not necessarily for direct translocation of the whole complex, but potentially by releasing the zinc ion in close proximity to the transporter's binding site.

The exact pathway would be dependent on the stability of the zinc-ligand complex and its precise physicochemical properties within the membrane environment.

Modulation of Cellular Zinc Homeostasis and Signaling

Once inside the cell, the delivered zinc ion can profoundly impact the intricate network that governs cellular zinc concentration and its use as a signaling molecule. Cellular zinc homeostasis is maintained by the coordinated action of zinc transporters, zinc-binding proteins, and zinc-sensitive signaling pathways. nih.govnih.gov

The human genome codes for two major families of zinc transporters that maintain cellular zinc balance. nih.gov

SLC39/ZIP Family (Zrt-, Irt-like Proteins): These 14 transporters (ZIP1-14) are responsible for increasing cytosolic zinc concentrations by moving zinc from the extracellular space or from intracellular organelles into the cytoplasm. nih.gov

SLC30/ZnT Family (Zinc Transporters): These 10 transporters (ZnT1-10) work in the opposite direction, decreasing cytosolic zinc by effluxing it out of the cell or sequestering it into intracellular compartments like the Golgi apparatus or vesicles. nih.gov

By potentially delivering a flux of zinc into the cell that bypasses the normal ZIP-mediated uptake, this compound could trigger a compensatory response from the ZnT family of efflux transporters to prevent zinc toxicity and restore homeostasis. The expression of some zinc transporter genes is itself regulated by cellular zinc levels, suggesting that a sustained increase in intracellular zinc from this compound could lead to changes in the transcription of ZnT and ZIP family members. nih.gov

Table 1: Major Zinc Transporter Families and Their General Functions

| Family | Name | Number of Members | Primary Function | Direction of Zinc Flow |

|---|---|---|---|---|

| SLC39A | ZIP (Zrt-, Irt-like Protein) | 14 | Zinc Import | Into the cytoplasm |

This table presents a generalized overview of the two main families of zinc transporters involved in cellular zinc homeostasis.

Metallothioneins (MTs) are small, cysteine-rich proteins that are central to intracellular zinc buffering. researchgate.net They can bind up to seven zinc atoms and act as a readily available reserve, releasing zinc when needed for metabolic processes or signaling. nih.gov

The expression of metallothionein (B12644479) genes is a well-established response to increased intracellular zinc levels. nih.govmdpi.com The zinc delivered by this compound would be expected to induce the synthesis of metallothioneins. This induction serves a dual purpose:

Detoxification: Sequestering excess free zinc to prevent cellular damage.

Buffering: Creating a new, larger pool of buffered zinc that can be drawn upon later.

Studies have shown that zinc supplementation leads to a dose-dependent increase in leukocyte metallothionein levels, highlighting the sensitivity of this system to zinc availability. nih.gov Therefore, a primary molecular consequence of the cellular uptake of this compound would likely be a significant upregulation of MT synthesis. elsevierpure.com

Beyond its static roles in enzymes and structural proteins, zinc acts as a dynamic signaling molecule, akin to calcium. A "zinc signal" is a rapid, transient change in the concentration of free intracellular zinc, often referred to as a "zinc wave." nih.govmdpi.com These signals are generated by release from intracellular stores (like metallothioneins or vesicles) or influx through channels and transporters. mdpi.com

These zinc transients modulate the activity of various signaling pathways by directly interacting with and inhibiting or activating key proteins, such as protein tyrosine phosphatases (PTPs). mdpi.com By delivering a new source of zinc to the cell, this compound could influence this signaling in several ways:

Potentiating Zinc Signals: By increasing the total amount of zinc sequestered in intracellular stores (e.g., within metallothionein), the compound could lead to larger or more sustained zinc signals when the cell receives a stimulus that triggers zinc release.

Altering Basal Zinc Levels: The compound might slightly elevate the basal "free" zinc concentration, which could alter the threshold for the activation of zinc-sensitive signaling pathways.

Directly Triggering Signals: A rapid influx of zinc via the compound could itself constitute a zinc signal, directly activating downstream pathways.

The ability to modulate these zinc signals is a critical aspect of the compound's potential biological activity, linking it to the regulation of cell growth, differentiation, and apoptosis. nih.gov

Interplay with Intracellular Signaling Pathways and Enzymatic Activities

The biological activity of this compound at the cellular level is primarily driven by the zinc (Zn2+) ion. Once delivered into the intracellular environment, Zn2+ acts as a crucial signaling molecule and an essential cofactor for a multitude of enzymes and proteins, thereby influencing a wide array of cellular processes. nih.gov It participates in the transmission of information within cells and can convert extracellular stimuli into intracellular signals. nih.govnih.gov This section details the compound's presumed mechanisms based on the established roles of intracellular zinc.

Modulation of Zinc-Dependent Enzymes (e.g., Kinases, Phosphatases, DNA/RNA Polymerases)

Zinc is indispensable for the function of an estimated 10% of the human proteome, including over 300 enzymes spanning all six enzyme classes. nih.govnih.gov The ion's role can be catalytic, structural, or regulatory. nih.govnih.gov In its catalytic capacity, Zn2+ typically functions as a Lewis acid, often activating a water molecule to facilitate hydrolytic reactions. nih.govnih.gov

Many key enzymes involved in cellular signaling and gene expression are zinc-dependent. This includes certain protein kinases and, notably, a variety of phosphatases. nih.gov For instance, an increase in intracellular zinc concentration has been shown to inhibit the activity of protein phosphatases, such as Protein Phosphatase 2A (PP2A), which are responsible for dephosphorylating and inactivating kinases in signaling pathways. nih.govresearchgate.net This inhibition leads to sustained activation of their target kinases. nih.gov

Furthermore, DNA and RNA polymerases, the enzymes central to gene transcription, are classical examples of zinc-dependent enzymes. They contain structural zinc ions that are critical for maintaining the proper three-dimensional fold of the protein, which is essential for their ability to bind to nucleic acids and carry out their catalytic function. nih.gov

| Enzyme Class | Role of Zinc | Examples |

| Kinases | Regulatory/Structural | Zinc can influence the activity of certain protein kinases. nih.gov |

| Phosphatases | Inhibitory | Increased intracellular Zn2+ can inhibit protein phosphatases like PP2A, leading to sustained signaling. nih.govresearchgate.net |

| DNA/RNA Polymerases | Structural | Zn2+ is essential for the structural integrity and function of the nucleic acid-binding domains. nih.gov |

| Metalloenzymes | Catalytic/Structural | Carbonic Anhydrase, Matrix Metalloproteinases (MMPs), Alcohol Dehydrogenase. nih.govmdpi.comtaylorfrancis.com |

Influence on Key Signaling Cascades (e.g., MAPK/ERK, PI3K/AKT, PKC)

As a signaling ion, zinc exerts significant influence over major intracellular signaling cascades that govern cell proliferation, survival, and differentiation. nih.gov

MAPK/ERK Pathway: An influx of intracellular Zn2+ has been demonstrated to activate the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. nih.gov This activation is not random; studies show that the increase in zinc concentration precedes the increase in ERK activity. nih.gov The primary proposed mechanism for this activation is the zinc-mediated inhibition of ERK-directed phosphatases, which results in a more sustained phosphorylation and activation of ERK1/2. nih.govresearchgate.net In some contexts, this sustained ERK activation can trigger a positive feedback loop, further increasing intracellular zinc levels. researchgate.net

PI3K/AKT Pathway: Similar to the MAPK/ERK pathway, the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is also activated by an increase in intracellular Zn2+. nih.gov Research indicates that Zn2+ can activate both ERK and Akt concurrently. nih.gov These pathways are often interconnected, with molecules like the G protein-coupled receptor 39 (GPR39) acting as a sensor for extracellular zinc, which can then trigger downstream signaling involving both PI3K/AKT and MAPK cascades. nih.govnih.gov In some cellular systems, the activation of the PI3K/AKT pathway can provide a compensatory survival signal when the MAPK/ERK pathway is inhibited. nih.gov

Protein Kinase C (PKC): Zinc can directly modulate the activity of Protein Kinase C (PKC), another critical family of signaling proteins. nih.gov This demonstrates a direct interaction between the zinc ion and key components of signal transduction pathways, further highlighting its role as a fundamental signaling mediator.

Regulation of Transcription Factor Activity (e.g., Zinc Finger Proteins, NF-κB, STAT)

Zinc plays a pivotal role in gene expression by regulating the activity of numerous transcription factors. nih.gov

Zinc Finger Proteins: This is one of the most well-established roles for zinc in molecular biology. Zinc finger proteins are a large class of transcription factors that require zinc ions for their structural integrity. nih.gov The zinc ion is coordinated by cysteine and/or histidine residues, creating a stable, folded domain ("finger") that is capable of binding to specific DNA sequences. nih.govnih.gov Without zinc, these proteins cannot fold correctly and are unable to regulate their target genes. nih.gov Transcription factor TFIIIA is a classic example of a protein with a structural zinc ion stabilizing its nucleic acid-binding domain. nih.gov

NF-κB: The activity of Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response, is modulated by zinc availability. nih.gov Zinc deficiency has been shown to enhance NF-κB activity and the expression of its target inflammatory genes, such as IL-1β and TNFα. nih.gov Conversely, adequate zinc levels help to properly regulate and control the NF-κB signaling pathway. nih.gov NF-κB itself can cooperate with other transcription factors, such as those from the IRF family, to bind to DNA and recruit the necessary co-activators to initiate transcription. nih.govfrontiersin.org

STAT: Zinc also affects the Signal Transducer and Activator of Transcription (STAT) signaling pathway. nih.gov For example, the activation of STAT3 has been shown to be dependent on the zinc transporter ZIP6, which in turn is necessary for the nuclear retention of another zinc-finger transcription factor, Snail. nih.gov This illustrates a complex interplay where zinc signaling is integrated with other major pathways to control transcription factor function and cellular processes like development. nih.govnih.gov

Effects on Protein Structure, Function, and Stability

The interaction of zinc with proteins is fundamental to their structure and function. Zinc ions can be tightly bound as permanent cofactors or can be transiently associated to regulate protein activity.

Direct Binding to Zinc-Binding Proteins and Metalloenzymes

Zinc ions bind directly to a vast number of proteins, where they can serve catalytic, structural, or regulatory roles. nih.govnih.gov The binding sites are typically formed by a combination of amino acid residues, most commonly the nitrogen of histidine, the sulfur of cysteine, and the oxygen of aspartate and glutamate. nih.govmdpi.com

Catalytic Sites: In metalloenzymes like carbonic anhydrase and matrix metalloproteinases, the zinc ion is located at the active site and participates directly in the chemical reaction. nih.govmdpi.com These catalytic zinc ions are generally held with very high affinity. nih.govnih.gov

Structural Sites: In proteins such as zinc finger transcription factors and superoxide (B77818) dismutase, zinc's primary role is structural. nih.gov It stabilizes the protein's tertiary or quaternary structure, which is essential for its biological activity. nih.govnih.gov The affinity for these structural zinc ions is often somewhat lower than for catalytic ions. nih.gov

Regulatory Sites: Some proteins have regulatory zinc-binding sites. The binding or release of zinc from these sites can act as a switch, modulating the protein's activity in response to changes in cellular zinc concentration. nih.govtaylorfrancis.com

Metal carrier proteins, such as metallothioneins, play a crucial role in managing the intracellular zinc pool, binding zinc ions and transferring them to and from zinc-dependent proteins as needed. nih.govwilliams.edu

Indirect Effects on Protein Conformation and Activation States

The direct binding of zinc to a protein invariably induces a specific conformational state. Consequently, any process that modulates this binding has an indirect effect on the protein's structure and activation.

Changes in the intracellular concentration of "labile" or "mobile" zinc can lead to the metalation or demetalation of proteins with regulatory zinc-binding sites. nih.govnih.gov The binding of Zn2+ can cause a disordered protein region to fold into a specific, active conformation. nih.gov Conversely, the release of zinc, perhaps facilitated by a metal carrier protein or a change in the cellular redox state, can lead to a conformational change that inactivates the protein. nih.govnih.gov This mechanism allows zinc to act as a signaling molecule, where fluctuations in its concentration are translated into changes in the activity of specific proteins, thereby propagating a cellular signal. nih.gov

Biological Interactions and Biochemical Studies in Vitro and Ex Vivo Models

Cellular Uptake, Internalization Kinetics, and Intracellular Distribution Studies

The uptake and distribution of Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate are governed by its hybrid structure. Cellular zinc levels are tightly regulated by two main families of transport proteins: ZIP (Zrt- and Irt-like protein) transporters, which move zinc into the cytoplasm, and ZnT (Zinc Transporter) proteins, which move zinc out of the cytoplasm or into organelles. nih.govnih.gov Simple zinc salts primarily rely on these transporters.

However, this compound, as a zinc-amino acid conjugate, can leverage alternative pathways. Studies on similar zinc-amino acid complexes show they can be taken up by amino acid transporters. nih.gov This mechanism may bypass the typical inhibitory factors that affect zinc salt absorption, potentially leading to more efficient intracellular zinc delivery. nih.gov The N-terminal myristoyl (tetradecyl) group, a 14-carbon saturated fatty acid, significantly increases the lipophilicity of the complex. This enhanced lipid character can facilitate passive diffusion across the phospholipid bilayer of the cell membrane, providing an additional route of entry that is independent of specific transporters.

Once inside the cell, the complex is likely subject to enzymatic hydrolysis, releasing zinc, L-lysine, and myristic acid. The liberated intracellular zinc then contributes to the cell's "mobile reactive zinc" pool, which is involved in signaling and metabolic processes. koreamed.org The distribution is not uniform; zinc is compartmentalized, with approximately 50% found in the cytoplasm, 30-40% in the nucleus, and 10% in cell membranes. koreamed.org

Subcellular Localization and Compartmentalization within Organelles (e.g., Mitochondria)

Following cellular entry, the distribution of zinc to subcellular organelles is a critical aspect of its biological function. Zinc is known to be compartmentalized within the endoplasmic reticulum (ER), Golgi apparatus, lysosomes, and mitochondria. nih.govresearchgate.net This trafficking is mediated by specific ZIP and ZnT transporters located on the membranes of these organelles. nih.govnih.gov For instance, certain ZnT transporters are responsible for moving cytosolic zinc into the ER and Golgi, while specific ZIPs can release it from these stores. researchgate.net

Mitochondria are key organelles in cellular metabolism and are known to play a role in zinc homeostasis. nih.gov They can sequester zinc from the cytosol, a process that is crucial for both protecting the cell from zinc overload and providing the necessary zinc for mitochondrial metalloenzymes. nih.govnih.gov Given the lipophilic nature of this compound, it is plausible that the complex can more readily associate with and penetrate the lipid-rich mitochondrial membranes compared to ionic zinc. An elevated zinc concentration within the mitochondrial matrix can directly influence energy metabolism by inhibiting enzymes involved in the Krebs cycle and the electron transport chain. koreamed.org The precise mechanisms and the extent to which the intact complex versus the released zinc localizes to mitochondria require specific investigation.

Permeability Studies Across Model Biological Barriers (e.g., Epithelial Cell Monolayers)

The ability of a compound to cross biological barriers, such as the intestinal epithelium, is fundamental to its bioavailability. In vitro models using epithelial cell monolayers, like Caco-2 cells, are standard for these assessments. nih.gov Studies using Caco-2 cells have demonstrated that zinc-amino acid complexes are taken up via amino acid transporters. nih.gov This suggests that this compound could be transported across intestinal cells more efficiently than inorganic zinc salts, which are subject to competitive inhibition. nih.gov

The N-myristoyl group is a key structural feature that enhances permeability. The increased lipophilicity conferred by the fatty acid chain is expected to improve the compound's ability to permeate the lipid-based cell membranes of the epithelial barrier through passive transport mechanisms. This dual-mode of uptake—utilizing both specific amino acid transporters and passive diffusion—represents a significant potential advantage for bioavailability.

| Compound | Primary Transport Mechanism(s) | Key Structural Feature | Reference |

|---|---|---|---|

| Zinc Salts (e.g., ZnCl₂) | Facilitated transport via ZIP transporters | Ionic Zinc (Zn²⁺) | nih.gov |

| L-Lysine | Facilitated transport via amino acid transporters | Amino acid structure | nih.gov |

| This compound | Facilitated transport (amino acid transporters) and Passive Diffusion | L-lysine moiety and N-tetradecyl (myristoyl) fatty acyl chain | nih.gov |

Effects on Cellular Metabolism and Bioenergetics

Zinc is a critical modulator of cellular metabolism and bioenergetics. It is known to influence carbohydrate metabolism, lipid metabolism, and oxidative phosphorylation. nih.govresearchgate.net By delivering zinc effectively into the cell, this compound can exert significant effects on these pathways.

Studies have shown that zinc supplementation can enhance cellular energy supply and restore impaired energetic metabolism. nih.govresearchgate.net Zinc is conducive to mitochondrial pyruvate (B1213749) transport and the function of the oxidative phosphorylation machinery. nih.gov However, zinc homeostasis is crucial, as excess intracellular zinc can be inhibitory. High concentrations of zinc can inhibit mitochondrial electron transport and key enzymes in the Krebs cycle, such as aldehyde dehydrogenase. koreamed.orgnih.gov

Comparative Studies with Other Zinc-Amino Acid and Zinc-Fatty Acyl Complexes

The biological activity of this compound is a direct consequence of its three primary components: the zinc ion, the L-lysine linker, and the N-acyl chain. Structure-activity relationship (SAR) studies of related compounds, such as other zinc complexes and lipopeptides, provide a framework for understanding how modifications to this structure would alter its function. nih.govrsc.org

The Zinc Ion: The central zinc(II) ion is the primary active component for many enzymatic and signaling functions. Its coordination geometry, influenced by the ligands, is critical. nih.govmdpi.com

The Amino Acid Linker (L-lysine): The choice of L-lysine provides a specific stereochemical configuration and a backbone that can be recognized by amino acid transporters. nih.gov Varying the amino acid could alter transport efficiency and intracellular targeting.

The Fatty Acyl Chain (N-oxotetradecyl): The length and saturation of the fatty acyl chain are crucial determinants of lipophilicity and, consequently, membrane permeability. SAR studies on lipopeptides show that there is often an optimal chain length for biological activity; chains that are too short may not provide sufficient membrane interaction, while those that are too long can lead to self-aggregation or poor solubility. rsc.org The 14-carbon myristoyl group represents a balance that is common in biologically active lipidated molecules.

| Structural Component | Function | Potential Impact of Modification | Reference |

|---|---|---|---|

| Zinc(II) Ion | Catalytic/structural cofactor, signaling ion | Replacing the metal ion would completely alter the compound's core function. | koreamed.org |

| L-Lysine Linker | Provides chirality, solubility, and a substrate for amino acid transporters. | Changing the amino acid (e.g., to glycine, histidine) would alter transport kinetics and solubility. Changing chirality to D-lysine would reduce recognition by transporters. | nih.govnih.gov |

| N-tetradecyl (Myristoyl) Chain | Increases lipophilicity, enhances membrane permeability. | Altering chain length or saturation would directly modulate permeability and overall biological activity. Shorter or longer chains may be less effective. | rsc.org |

The use of L-lysine in the compound's structure introduces chirality, a critical factor for biological specificity. Most biological systems, including enzymes and transport proteins, are stereospecific, meaning they preferentially interact with one stereoisomer over another. Since L-amino acids are the building blocks of proteins in eukaryotes, transporters and enzymes are evolved to recognize the L-form. nih.gov

The use of L-lysinate in the complex is therefore deliberate, intended to leverage these natural biological pathways for uptake and metabolism. A comparative study with a hypothetical complex containing D-lysine would be expected to show significantly different biological activity. The D-isomer would likely exhibit reduced uptake via amino acid transporters and might be metabolized differently, potentially leading to lower efficacy or an altered biological profile. This stereochemical specificity is a cornerstone of rational drug design, ensuring that the molecule interacts with its intended biological targets.

Despite a comprehensive search for scientific literature, no specific studies detailing the direct interactions of this compound with DNA, RNA, or lipids were identified. The current body of research does not appear to have investigated the binding affinities, structural modifications, or other molecular-level interactions between this particular compound and these biological macromolecules.

Therefore, a detailed analysis and data tables for section "5.6. Interactions with Macro- and Micromolecular Biological Components (e.g., DNA, RNA, Lipids)" cannot be provided at this time. Further in vitro and ex vivo research is required to elucidate the potential biochemical interactions of this compound.

Advanced Research Methodologies and Analytical Techniques for Investigation

Spectroscopic Approaches for Ligand-Metal Coordination and Complex Stability

Spectroscopic methods are indispensable for probing the coordination environment of the zinc ion and the structural integrity of the complex. Techniques such as Fourier Transform Infrared (FTIR), UV-Visible, and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique insights into the molecular structure and bonding.

FTIR spectroscopy is a powerful technique for identifying functional groups and analyzing the chemical bonds within a molecule. In the context of Zinc(2+) N6-(1-oxotetradecyl)-L-lysinate, FTIR is primarily used to confirm the coordination of the zinc ion to the N6-(1-oxotetradecyl)-L-lysinate ligand. This is achieved by comparing the spectrum of the complex to that of the free ligand.

The coordination of the zinc ion to the carboxylate and amino groups of the lysine (B10760008) moiety induces characteristic shifts in their vibrational frequencies. A key indicator of complex formation is the change in the stretching frequencies of the carboxylate group (COO⁻). In the free ligand, the asymmetric and symmetric stretching vibrations of the carboxylate group appear at specific wavenumbers. Upon coordination to the zinc ion, these peaks are expected to shift, often with a change in the separation between them (Δν = ν_asym - ν_sym). This is because the coordination to the metal center alters the electron distribution in the carboxylate group. For instance, studies on other zinc carboxylates have shown that the intensity of the asymmetric COO stretching resonance can be correlated with the structure of the zinc carboxylate complex. shepchem.com

Similarly, the N-H stretching and bending vibrations of the amino group in the lysine backbone are also sensitive to coordination with the zinc ion. A shift in these bands provides further evidence of complex formation. The long tetradecanoyl chain will exhibit characteristic C-H stretching and bending vibrations, which are expected to remain largely unchanged upon complexation, serving as an internal reference.

Table 1: Hypothetical FTIR Spectral Data for this compound and its Ligand

| Functional Group | Free Ligand (cm⁻¹) | Zinc Complex (cm⁻¹) | Interpretation of Shift |

| O-H stretch (Carboxylic Acid) | ~3300-2500 (broad) | Absent | Deprotonation and coordination of the carboxylate group. |

| N-H stretch (Amine) | ~3400-3200 | Shifted to lower wavenumbers | Involvement of the amino group in coordination with Zn(2+). |

| C=O stretch (Amide) | ~1640 | Minor shift | Indicates the amide group is less involved in direct coordination. |

| COO⁻ asymmetric stretch | ~1570 | Shifted to ~1610 | Evidence of carboxylate coordination to the zinc ion. shepchem.com |

| COO⁻ symmetric stretch | ~1410 | Shifted to ~1400 | Evidence of carboxylate coordination to the zinc ion. |

| C-H stretch (Alkyl Chain) | ~2920, ~2850 | Unchanged | Confirms the integrity of the lipid tail. |

UV-Visible spectroscopy is a valuable tool for monitoring the formation of the zinc complex and determining its concentration in solution. While the individual components—zinc ions and the N6-(1-oxotetradecyl)-L-lysinate ligand—may have minimal absorbance in the visible region, the formation of the complex can lead to the appearance of new absorption bands or shifts in existing bands, particularly in the UV region.

The complexation of Zn(II) with N-based polydentate ligands has been shown to be investigable through UV-Vis spectroscopy, where the titration of the ligand with the metal ion results in systematic changes in the absorption spectrum. mdpi.com By monitoring the absorbance at a specific wavelength corresponding to the complex, one can follow the kinetics of the complexation reaction or determine the stoichiometry of the complex using methods like Job's plot.

The Beer-Lambert Law can be applied to determine the concentration of the complex in solution, provided a molar extinction coefficient has been established. This is particularly useful for quantitative studies of the complex's properties and behavior.

Table 2: Hypothetical UV-Visible Spectroscopic Data for the Formation of this compound

| Species | λ_max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Observations |

| N6-(1-oxotetradecyl)-L-lysinate | ~210 | 1500 | Absorption due to n → π* transitions in the carboxyl and amide groups. |

| This compound | ~225 | 4500 | Red-shift and hyperchromic effect upon complexation, indicating ligand-to-metal charge transfer. mdpi.com |

NMR spectroscopy provides detailed information about the atomic-level structure of the complex in solution. ¹H and ¹³C NMR are used to characterize the organic ligand, while the involvement of the zinc ion can be inferred from changes in the chemical shifts and line broadening of the ligand's signals upon complexation.

In the ¹H NMR spectrum of the free ligand, specific protons will have characteristic chemical shifts. Upon coordination to the diamagnetic Zn(2+) ion, the electron density around the coordinating atoms changes, leading to shifts in the NMR signals of nearby protons. Protons on the α-carbon and ε-carbon of the lysine backbone, being close to the coordinating carboxylate and amino groups, are expected to show the most significant changes. Research on other zinc-amino acid complexes has demonstrated that all signals of the ligand are shifted upon complexation with a Zn(II) ion, providing clear evidence of the coordination. mdpi.comnih.gov

Furthermore, the rate of exchange between the ligand and the metal ion can influence the appearance of the NMR spectra. In cases of slow exchange, separate signals for the free and complexed ligand may be observed. In contrast, fast exchange results in a single, averaged signal. The presence of the bulky tetradecanoyl chain may also influence the dynamics and aggregation state of the complex in different solvents, which can be probed by advanced NMR techniques like Diffusion Ordered Spectroscopy (DOSY). While ⁶⁷Zn NMR is a powerful technique for directly probing the zinc environment, its application is often limited by the low natural abundance and large quadrupole moment of the ⁶⁷Zn isotope. researchgate.net

Table 3: Hypothetical ¹H NMR Chemical Shift Data (in ppm) for this compound in D₂O

| Proton | Free Ligand (ppm) | Zinc Complex (ppm) | Interpretation of Shift |

| α-CH (Lysine) | ~3.7 | ~3.9 (downfield shift) | Change in electronic environment due to coordination at the α-amino and carboxyl groups. nih.gov |

| ε-CH₂ (Lysine) | ~3.2 | ~3.4 (downfield shift) | Change in electronic environment due to coordination at the N6-amino group. |

| Methylene protons (Tetradecanoyl) | ~1.2-1.6 | Minor changes | Indicates these protons are distant from the coordination site. |

| Terminal CH₃ (Tetradecanoyl) | ~0.9 | Unchanged | Serves as an internal reference point. |

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass spectrometry is an essential technique for confirming the molecular weight and elemental composition of the this compound complex. High-resolution mass spectrometry, such as Electrospray Ionization-Time of Flight (ESI-TOF), can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

The mass spectrum of the complex is expected to show a prominent peak corresponding to the molecular ion of the complex, [Zn(C₂₀H₃₉N₂O₃)]⁺, or related species depending on the ionization conditions and the stoichiometry of the complex. The isotopic pattern of this peak will be characteristic of a zinc-containing compound due to the natural abundance of zinc isotopes (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn). This isotopic signature provides definitive evidence for the presence of zinc in the molecule. For instance, mass spectra of other zinc complexes have shown abundant peaks ascribed to the zinc-ligand species. mdpi.com

In addition to structural confirmation, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for identifying potential metabolites of the compound in biological systems. By analyzing samples from in vitro or in vivo studies, it is possible to identify and quantify the parent compound and any breakdown products, providing insights into its metabolic fate.

Advanced Imaging Techniques for Cellular Localization and Dynamics

Understanding the interaction of this compound with biological systems at a subcellular level requires advanced imaging techniques. Confocal microscopy is a key method for visualizing the distribution of the compound within cells.

To visualize this compound using confocal microscopy, the compound must either be inherently fluorescent or be labeled with a fluorescent tag. Assuming a fluorescently labeled version of the compound is available, confocal microscopy can provide high-resolution, three-dimensional images of its distribution within cells.

By co-staining with organelle-specific fluorescent markers, it is possible to determine the specific subcellular compartments where the compound accumulates. For example, co-localization with a mitochondrial dye would suggest mitochondrial targeting, while accumulation around the nucleus might indicate interaction with nuclear components. The optical sectioning capability of the confocal microscope allows for the removal of out-of-focus light, resulting in sharp images that can reveal fine details of the compound's intracellular localization. scian.cl This technique is instrumental in understanding the cellular uptake, trafficking, and potential sites of action of the compound. The study of zinc ions in live cells using fluorescent sensors and imaging techniques has provided significant insights into their distribution and dynamics. nih.gov

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology and structure of materials at the nanoscale.

Scanning Electron Microscopy (SEM) provides detailed images of a sample's surface topography. In the analysis of this compound, SEM would be employed to determine the particle size, shape, and surface texture of the compound in its solid state. This is crucial for understanding its physical properties, such as solubility and dissolution rate. For instance, in studies of other zinc-containing nanostructures, like zinc tin oxide (ZTO), SEM has been used to visualize the morphology of nanowires and nanoparticles synthesized under different chemical conditions. researchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the observation of the internal structure of the material. TEM could be used to examine the crystallinity of this compound particles and identify any encapsulated or layered structures that may be formed during its synthesis. Hydrothermal methods used to create ZTO nanostructures have demonstrated the power of these techniques to reveal diverse morphologies, such as nanoparticles and nanowires, which have potential applications in nanoelectronics. researchgate.net

While specific TEM or SEM studies on this compound are not prevalent in public literature, the methodologies are standard for the characterization of novel compounds.

Molecular Modeling and Computational Chemistry for Predictive Analysis and Binding Site Prediction

Molecular modeling and computational chemistry are indispensable tools for predicting the behavior of molecules and their interactions with biological targets, thereby guiding experimental research.

Predictive Analysis: Computational methods can predict the three-dimensional structure of this compound and its physicochemical properties. As listed in the PubChem database, descriptors such as the molecular weight (356.5 g/mol ), XlogP3 (3.3), and topological polar surface area (92.4 Ų) are foundational parameters for these models. nih.govuni.lu Predicted Collision Cross Section (CCS) values can also be calculated for different adducts of the molecule, which aids in its identification via ion mobility-mass spectrometry. uni.lu

| Technique/Parameter | Description | Application to this compound | Reference Example |

|---|---|---|---|

| Molecular Dynamics (MD) Simulation | A computational method for analyzing the physical movements of atoms and molecules over time. | Predicting the stability of the compound and its binding affinity and conformation within a protein's active site. | Modeling Zn²⁺ binding to catalytic aspartates in HIV-1 protease. nih.gov |

| Binding Site Analysis | Identifying and characterizing the location on a protein where a ligand (e.g., zinc) binds. | To hypothesize which enzymes or receptor proteins are likely targets of the compound. | Confirming two distinct zinc-binding sites in the human HV1 proton channel. nih.gov |

| Predicted Collision Cross Section (CCS) | A measure of the ion's size and shape in the gas phase, used in mass spectrometry. | Aids in the structural confirmation and identification of the compound during advanced analytical analysis. | Predicted CCS for [M+H]⁺ adduct is 197.7 Ų. uni.lu |

In Vitro Cell Culture Models for Mechanistic Investigations

In vitro cell culture models are fundamental for studying the cellular uptake, bioavailability, and mechanisms of action of compounds in a controlled environment.

Intestinal Absorption Models: The Caco-2 cell line, which consists of human epithelial colorectal adenocarcinoma cells, is a well-validated model for studying intestinal absorption. nih.gov Studies on zinc-amino acid conjugates (ZnAAs), including zinc-lysine, have used Caco-2 cells to investigate uptake mechanisms. nih.govresearchgate.net These studies showed that ZnAAs are taken up by amino acid transporters, leading to an intracellular increase in zinc. researchgate.net This pathway may bypass traditional zinc uptake routes, which can be inhibited by other dietary components. researchgate.net

Keratinocyte Models: The HaCaT cell line, an immortalized human keratinocyte line, is used to study the effects of compounds on skin cells. Research on zinc chloride (ZnCl₂) has used HaCaT cells to evaluate cytotoxicity and its effects on cell proliferation and gene expression. nih.gov Such a model would be appropriate to investigate the role of this compound in skin biology.

Mechanistic Studies on Cell Cycle: To understand how zinc levels affect cell division, asynchronously cycling cells can be tracked using high-throughput microscopy. Studies have shown that zinc deficiency can induce a state of quiescence, and that cells deprived of zinc during the S-phase exhibit DNA synthesis defects and increased DNA damage. elifesciences.org

| Cell Line | Cell Type | Compound Studied | Key Findings | Reference |

|---|---|---|---|---|

| Caco-2 | Human Intestinal Epithelial | Zinc-Lysine (ZnLys) | ZnLys is taken up by amino acid transporters, increasing intracellular zinc levels. | nih.govresearchgate.net |

| HaCaT | Human Keratinocyte | Zinc Chloride (ZnCl₂) | Demonstrated a time- and concentration-dependent cytotoxicity profile. | nih.gov |

| NIH 3T3 | Mouse Fibroblast | Zinc-deficient medium | Zinc deficiency induces cellular quiescence; resupply stimulates synchronized cell-cycle reentry. | elifesciences.org |

Biochemical Assays for Enzyme Activity, Protein Expression, and Pathway Analysis

Biochemical assays are essential for quantifying the concentration of the compound and its specific effects on biological pathways, such as enzyme activity and protein levels.

Quantification of Zinc: Convenient colorimetric assays are available to measure zinc concentrations in a variety of biological samples, including serum, plasma, and cell lysates. biocompare.com These assays typically involve a chelating agent, such as 5-Br-PADAP, which binds to zinc ions to produce a colored complex whose absorbance can be measured (e.g., at 560 nm). elabscience.com This allows for the direct measurement of zinc uptake and distribution following treatment with this compound.

Enzyme Activity Assays: Zinc ions are known to inhibit various enzymes, and this can be a key part of their biological function. nih.gov The inhibitory potential of this compound on specific enzymes can be determined by measuring enzyme activity in its presence. For example, zinc has been shown to inhibit caspases with IC₅₀ values in the nanomolar range and receptor protein tyrosine phosphatase β with a Kᵢ of 21 pM, indicating very high affinity. nih.gov Such assays would reveal whether the compound acts as a zinc donor that can modulate key enzymatic pathways.

| Assay Type | Principle | Sample Types | Purpose | Reference |

|---|---|---|---|---|

| Colorimetric Zinc Assay | Zinc binds to a chromogenic ligand, causing a color change proportional to the zinc concentration. | Serum, Plasma, Urine, Cell Lysates, Tissue Extracts | Quantify total or bioavailable zinc. | biocompare.comelabscience.com |

| Enzyme Inhibition Assay | Measures the reduction in the rate of an enzymatic reaction in the presence of an inhibitor. | Purified Enzymes, Cell Lysates | Determine inhibitory constants (IC₅₀, Kᵢ) of the compound against target enzymes. | nih.gov |

Gene Expression Profiling and Proteomics for System-Level Understanding of Cellular Responses

To gain a comprehensive view of how this compound affects cellular function, high-throughput "omics" technologies are employed.

Gene Expression Profiling: DNA microarrays or RNA-sequencing can be used to assess transcriptional changes across thousands of genes simultaneously. For example, treating HeLa cells with zinc sulfate (B86663) (ZnSO₄) resulted in the upregulation of 7 genes and downregulation of 4 genes, with metallothionein (B12644479) isoforms being prominently upregulated, indicating a response to metal exposure. nih.gov Separately, studies on dietary lysine in pigs showed that lysine levels can regulate the expression of genes involved in protein synthesis and degradation (e.g., UBE2B, HSP90AB1) and lipid metabolism (e.g., SCD, ME1). nih.gov Analyzing the transcriptome of cells treated with this compound could thus reveal the combined regulatory effects of both the zinc ion and the acylated lysine moiety.